molecular formula C15H17ClN4O4S B14922543 4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14922543
M. Wt: 384.8 g/mol
InChI Key: QHVKZWFGCZIYLR-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro group, a methyl group, and a carboxamide group, along with a phenyl ring substituted with a morpholin-4-ylsulfonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide, respectively.

    Formation of the carboxamide group: This can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the morpholin-4-ylsulfonyl group: This step involves the reaction of the phenyl ring with morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new bioactive compounds.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride
  • 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • (1-methyl-3-morpholin-4-ylpropyl)amine

Uniqueness

4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. The presence of the pyrazole ring, chloro group, and morpholin-4-ylsulfonyl group provides the compound with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H17ClN4O4S

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-1-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17ClN4O4S/c1-19-10-13(16)14(18-19)15(21)17-11-3-2-4-12(9-11)25(22,23)20-5-7-24-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,21)

InChI Key

QHVKZWFGCZIYLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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